

Application Notes and Protocols for PROTAC BRD4 Degradar-2 in Murine Models

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Compound of Interest

Compound Name: PROTAC BRD4 Degradar-2

Cat. No.: B12428534

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo dosage and administration data for a compound explicitly named "PROTAC BRD4 Degradar-2" is not publicly available in the reviewed literature. The following application notes and protocols are representative examples based on published studies of other PROTAC-based BRD4 degraders in mice. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific molecule and experimental model.

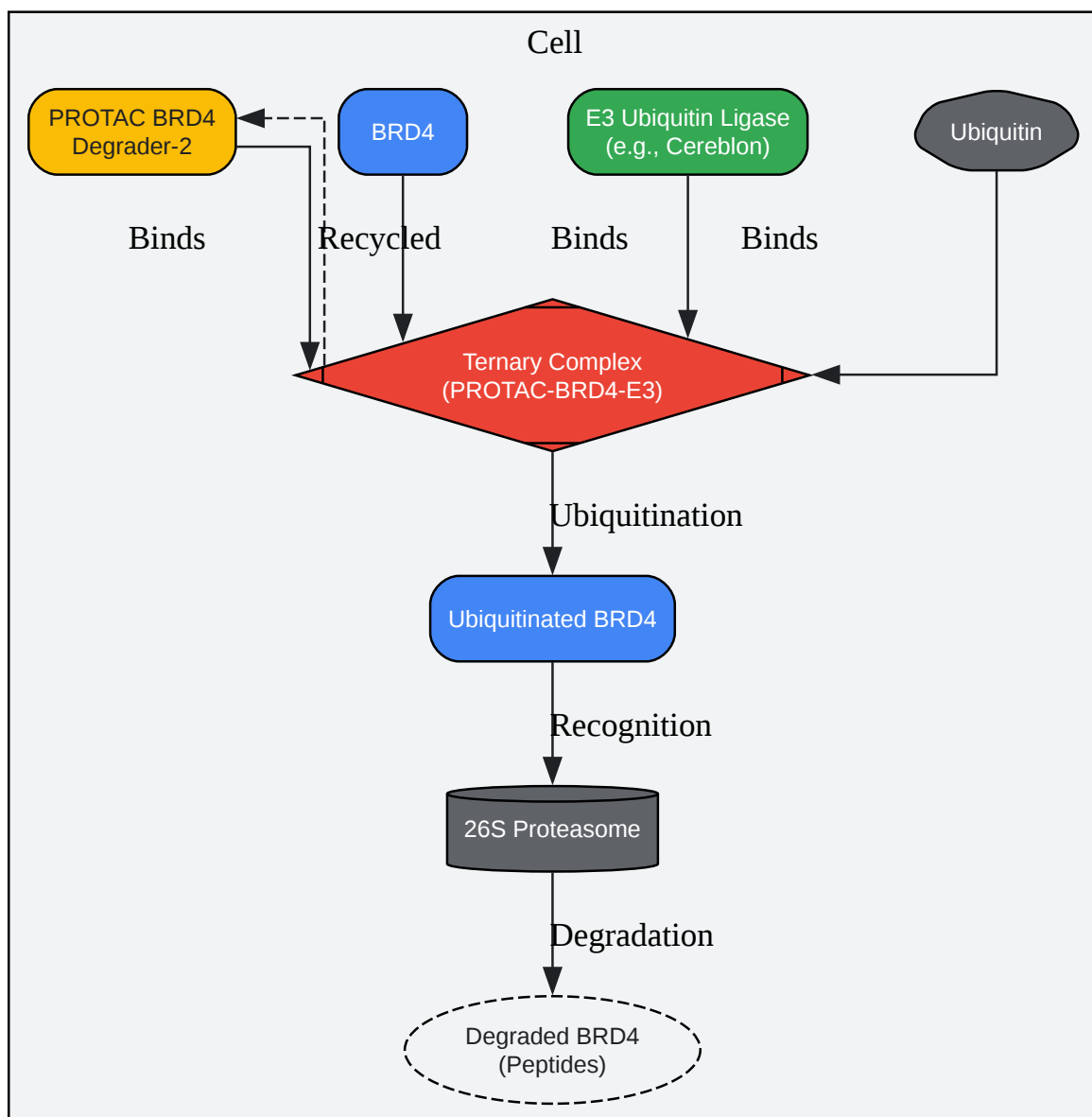
Introduction to PROTAC BRD4 Degraders

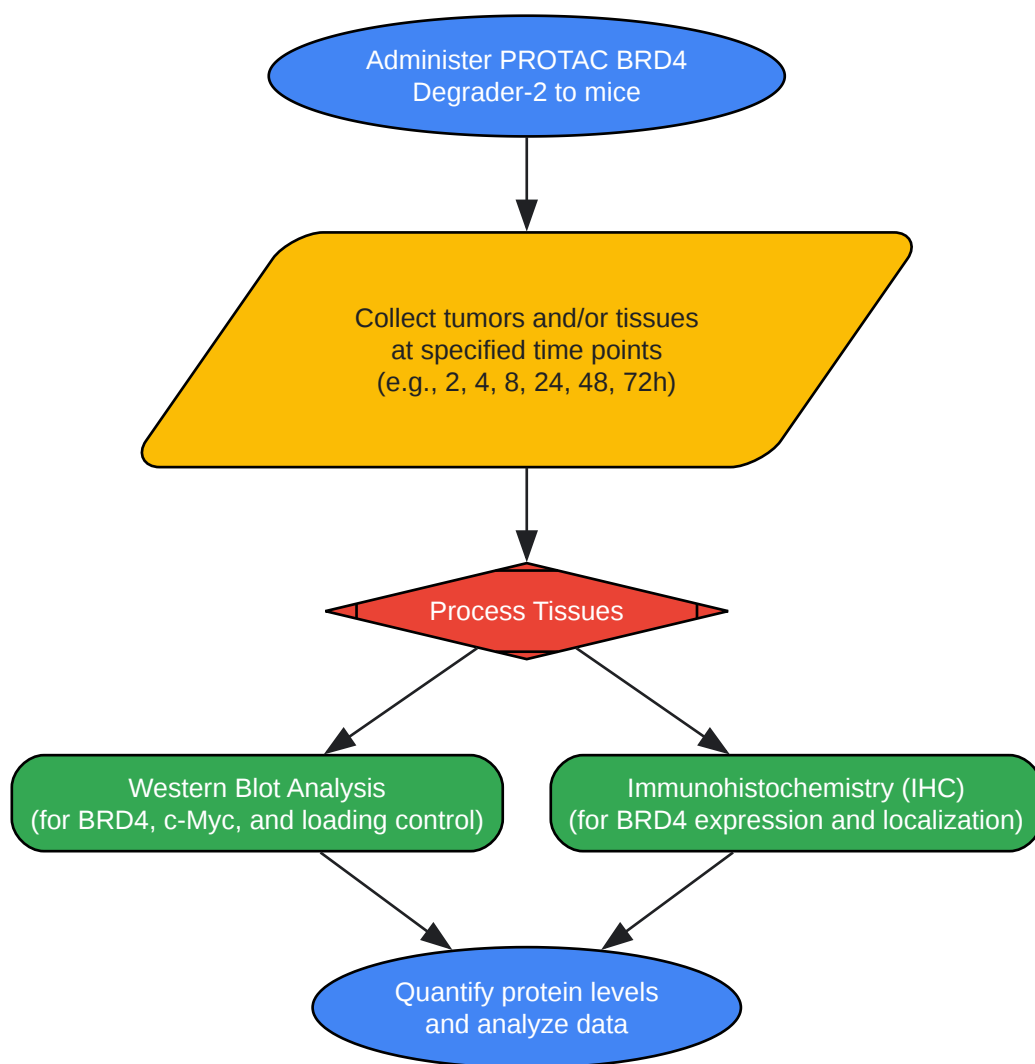
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (in this case, BRD4), and the other recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][5] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal, offering a potentially more potent and durable therapeutic effect.[1][3][4]

BRD4 (Bromodomain-containing protein 4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic reader, playing a crucial role in

regulating the transcription of key oncogenes like c-Myc.[6] Its dysregulation is implicated in various cancers and inflammatory diseases, making it a compelling therapeutic target.[6][7] PROTAC-mediated degradation of BRD4 offers a promising strategy to target these pathologies.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation





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